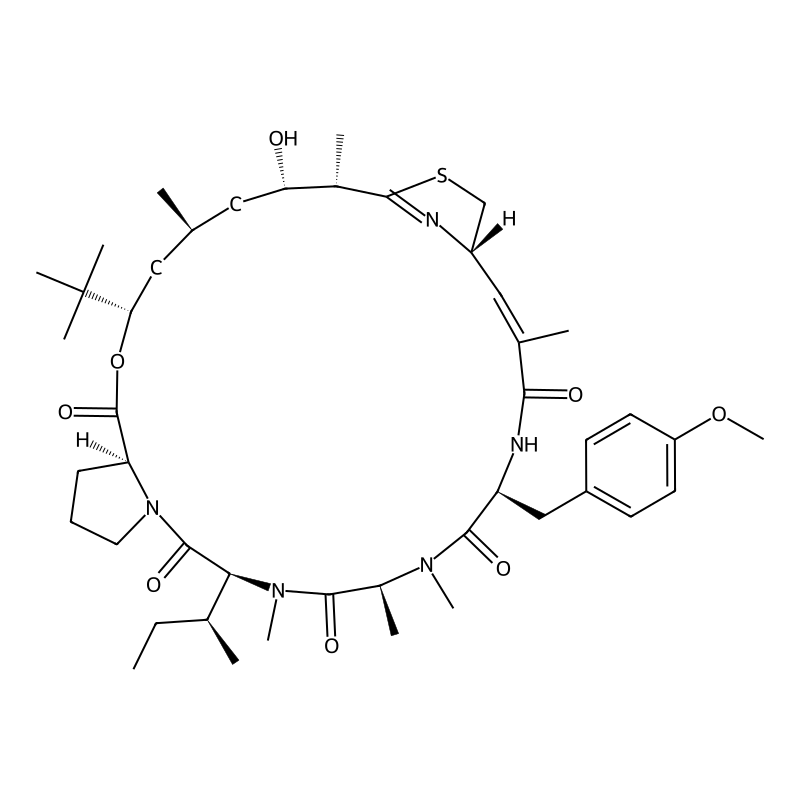

Apratoxin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Apratoxin A is a marine natural product classified as a cyanobacterial secondary metabolite. It exhibits potent cytotoxic properties and is derived from the cyanobacterium Lyngbya majuscula. Structurally, Apratoxin A is characterized as a mixed peptide-polyketide cyclic compound, featuring a thiazoline ring and polyketide segments with unique methylation patterns. Its structure has been elucidated through various spectral analyses, including two-dimensional nuclear magnetic resonance techniques, which have confirmed the absolute configuration of its amino acid segments .

The chemical reactivity of Apratoxin A is primarily associated with its ability to induce cell cycle arrest and apoptosis in cancer cells. Mechanistically, it interferes with the secretory pathway by inhibiting cotranslational translocation, a critical process for protein synthesis. This inhibition leads to the disruption of cellular functions, resulting in cell death . The compound's reactivity is influenced by its cyclic structure, which allows for specific interactions with cellular targets.

Apratoxin A has demonstrated significant cytotoxic activity against various cancer cell lines, often in the nanomolar range. In vitro studies have shown that it induces G1-phase cell cycle arrest and promotes apoptosis . Despite its effectiveness against multiple tumor types, research indicates that Apratoxin A lacks selectivity, which may limit its potential as a therapeutic agent. Ongoing studies aim to explore its mechanisms of action further and improve its selectivity through structural modifications .

The synthesis of Apratoxin A has been achieved through several methodologies:

- Total Synthesis: The total synthesis involves constructing the compound from simpler precursors using various organic reactions. Notably, one approach utilizes Matteson's homologation, allowing for the assembly of the polyketide fragment through successive homologation steps .

- Semi-synthetic Approaches: Synthetic analogues have been developed to enhance potency and reduce toxicity. These modifications often focus on altering the peptide portion while retaining the core structure of Apratoxin A .

These synthetic strategies are crucial for producing analogues that may exhibit improved biological activity or reduced side effects.

Apratoxin A's primary application lies in cancer research, where it serves as a model compound for developing novel anticancer agents. Its cytotoxic properties make it a valuable candidate for further investigation into cancer therapies. Additionally, structural modifications of Apratoxin A could lead to new derivatives with enhanced efficacy and selectivity against specific tumor types .

Interaction studies have focused on understanding how Apratoxin A affects protein synthesis and cellular pathways. Research has shown that it inhibits cotranslational translocation, impacting receptor transport and ligand binding within cells. This mechanism is crucial for its cytotoxic effects and provides insights into potential therapeutic applications in oncology .

Apratoxin A belongs to a broader class of compounds known as apratoxins, which share structural similarities but differ in their biological activities and chemical properties. Here are some notable similar compounds:

- Apratoxin B: Similar in structure but exhibits different levels of cytotoxicity.

- Apratoxin F: A synthetic analogue that retains activity while potentially offering better selectivity.

- Cyclic Depsipeptides: This class includes other compounds with similar cyclic structures but varying mechanisms of action.

Unique Features of Apratoxin A- Cyclic Structure: The unique cyclic arrangement contributes to its specific interactions within biological systems.

- Thiazoline Ring: The presence of this ring distinguishes it from other apratoxins and influences its reactivity.

- Cytotoxic Profile: While many compounds exhibit cytotoxicity, Apratoxin A's mechanism involving cotranslational translocation inhibition sets it apart from others in its class.

The apratoxin biosynthetic pathway exemplifies the evolutionary convergence of polyketide and nonribosomal peptide biosynthetic machinery, organized within a remarkably sophisticated gene cluster that demonstrates the modular architecture characteristic of cyanobacterial secondary metabolite production [1]. The approximately 57,421 base pair gene cluster, designated as the apratoxin pathway for brevity, represents one of the most comprehensively characterized mixed polyketide synthase/nonribosomal peptide synthetase systems from marine cyanobacteria [1] [2].

The gene cluster exhibits a type I modular mixed polyketide synthase/nonribosomal peptide synthetase organization containing twelve open reading frames, including a highly specialized polyketide synthase-type loading module and nine extension modules comprising four polyketide synthase modules and five nonribosomal peptide synthetase modules [1] [2]. This architectural arrangement follows the co-linearity rule observed in other cyanobacterial secondary metabolite pathways, where the order of genes directly corresponds to the sequence of biosynthetic transformations required to construct the final natural product [1].

The pathway genes are strategically flanked by putative transposases and hypothetical protein-coding regions, providing clear demarcation boundaries for the biosynthetic cluster and facilitating its identification within the complex genomic landscape of Moorena bouillonii [1]. This organization reflects the evolutionary pressures that have shaped secondary metabolite gene clusters in marine cyanobacteria, where horizontal gene transfer events mediated by transposable elements have contributed to the dissemination and diversification of biosynthetic capabilities across different cyanobacterial lineages [1] [2].

The hybrid nature of the apratoxin pathway represents a sophisticated evolutionary solution for generating structural diversity through the integration of polyketide and peptide biosynthetic logic [3] [1]. The polyketide domains contribute the lipid-like polyketide backbone with its characteristic methyl branching patterns, while the nonribosomal peptide synthetase modules incorporate modified amino acids that undergo extensive post-assembly modifications to generate the unique pharmacophore elements that define apratoxin bioactivity [3] [1] [4].

This modular organization enables the biosynthetic machinery to construct apratoxin A through a series of precisely orchestrated enzymatic transformations, each catalyzed by specialized domains that have evolved to recognize specific substrates and perform defined chemical transformations [1] [2]. The integration of these modules into a cohesive biosynthetic assembly line demonstrates the remarkable evolutionary optimization that has occurred within cyanobacterial secondary metabolite pathways to maximize both efficiency and product complexity [1].

Starter Unit Formation Mechanisms

The formation of the apratoxin A starter unit represents one of the most remarkable and biochemically innovative aspects of the entire biosynthetic pathway, involving the generation of a tertiary butyl group through unprecedented enzymatic mechanisms that have redefined our understanding of polyketide biosynthesis initiation [5] [6] [7]. The starter unit formation is orchestrated by AprA, a highly specialized loading module that contains an extraordinary combination of methyltransferase domains flanking an inactive pseudodomain, creating a unique catalytic system capable of transforming simple malonyl-coenzyme A into the complex pivaloyl-acyl carrier protein starter unit [5] [6] [7].

The AprA loading module exhibits a distinctive domain architecture consisting of an adapter region, two methyltransferase domains designated MT1 and MT2, and an inactive "pseudo" GCN5-related N-acetyltransferase domain that has lost its canonical catalytic activity [5] [6] [7]. This architectural arrangement differs substantially from conventional polyketide synthase loading modules, which typically employ functional acyltransferase domains to load simple starter units such as acetyl-coenzyme A or propionyl-coenzyme A [5] [6].

The starter unit formation mechanism begins with the priming of the AprA system by the fatty acid synthase malonyl acyltransferase, which compensates for the inactive GCN5-related N-acetyltransferase domain and provides the essential initial acyl-transfer step to form AprA malonyl-acyl carrier protein [5] [6] [7]. This compensatory mechanism demonstrates the evolutionary plasticity of biosynthetic systems, where the loss of function in one domain can be complemented by recruitment of enzymes from related pathways [5] [6].

The MT1 domain functions as an unusual mononuclear iron-dependent methyltransferase that catalyzes one or two methyl transfer reactions on the malonyl-acyl carrier protein substrate [8] [9]. When replete with ferric iron, AprA MT1 catalyzes sequential methylation reactions, whereas other metal cofactors including cobalt, ferrous iron, manganese, and nickel support only single methylation events [8] [9]. This metal-dependent selectivity represents a sophisticated regulatory mechanism that may influence the efficiency of starter unit formation under varying cellular conditions [8] [9].

The crystal structure of the AprA MT1-GCN5-related N-acetyltransferase di-domain reveals that the malonyl substrate functions as a bidentate metal ligand, indicating that the metal center acts as a Lewis acid to facilitate methylation of the malonyl α-carbon position [8] [9]. This structural insight illuminates the mechanistic basis for the unusual metal dependence observed in MT1 catalysis and provides a molecular explanation for the substrate specificity exhibited by this domain [8] [9].

The MT2 domain represents perhaps the most extraordinary enzymatic component of the starter unit formation mechanism, functioning as a remarkable bifunctional enzyme that catalyzes tightly coupled decarboxylation and methylation reactions to transform dimethylmalonyl-acyl carrier protein into pivaloyl-acyl carrier protein [5] [6] [7] [10] [11]. This coupled reaction mechanism is unprecedented among characterized methyltransferases and represents a novel biosynthetic strategy for generating highly branched starter units [5] [6] [10].

Biochemical characterization of MT2 activity demonstrates that the methylation and decarboxylation reactions are mechanistically linked, as the enzyme exhibits no detectable activity with decarboxylated substrates, confirming that decarboxylation provides the chemical driving force necessary for the final methylation step [10] [11]. This coupling mechanism ensures the fidelity of starter unit formation and prevents the accumulation of potentially inhibitory intermediates that could compromise pathway efficiency [10] [11].

The pivaloyl-acyl carrier protein product generated by this remarkable enzymatic cascade represents the first example of a tertiary butyl-containing starter unit identified in polyketide biosynthesis, expanding the known chemical space accessible through modular biosynthetic pathways [5] [6] [7]. The successful formation of this complex starter unit sets the stage for the subsequent chain extension and modification reactions that ultimately yield the mature apratoxin A molecule [5] [6] [7].

Methyltransferase Domain Functions

The methyltransferase domains distributed throughout the apratoxin biosynthetic pathway represent a diverse collection of specialized enzymes that catalyze distinct methylation reactions essential for generating the complex structural features that define apratoxin bioactivity [5] [8] [9] [10] [11]. These methyltransferases exhibit remarkable substrate specificity and mechanistic diversity, ranging from metal-dependent enzymes that operate on polyketide intermediates to classical S-adenosylmethionine-dependent enzymes that modify amino acid residues within the growing peptide chain [5] [8] [9].

The MT1 domain within the AprA loading module functions as a pioneering example of iron-dependent methyltransferase activity in natural product biosynthesis, catalyzing the initial methylation of malonyl-acyl carrier protein to generate monomethylmalonyl-acyl carrier protein [8] [9]. The iron dependence of this enzyme represents a departure from the conventional S-adenosylmethionine-dependent methyltransferases typically encountered in secondary metabolism, suggesting evolutionary pressure to develop alternative mechanisms for methyl group incorporation under iron-rich marine environments [8] [9].

Structural and biochemical studies reveal that MT1 employs a Lewis acid activation mechanism, where the ferric iron center coordinates the malonyl substrate as a bidentate ligand, facilitating nucleophilic attack by S-adenosylmethionine on the activated α-carbon position [8] [9]. This mechanism provides remarkable chemoselectivity, ensuring that methylation occurs exclusively at the desired position while avoiding competing side reactions that could compromise pathway efficiency [8] [9].

The MT2 domain represents the most mechanistically sophisticated methyltransferase within the apratoxin pathway, functioning as a bifunctional enzyme that couples decarboxylation and methylation reactions to generate the pivaloyl starter unit [5] [6] [10] [11]. This coupling mechanism involves the initial binding of dimethylmalonyl-acyl carrier protein followed by decarboxylation-activated methylation, where the energy released from carbon dioxide elimination drives the thermodynamically challenging formation of the tertiary carbon center [10] [11].

The C-methyltransferases present in the polyketide synthase modules AprG and AprI function according to more conventional mechanisms, catalyzing S-adenosylmethionine-dependent methylation of β-keto intermediates generated by ketosynthase domains [3] [1]. These methyltransferases exhibit strict substrate specificity for β-keto acyl carrier protein intermediates and do not accept alternative substrates such as malonyl-acyl carrier protein, demonstrating the evolutionary refinement of active site architecture to accommodate specific reaction chemistries [3] [1].

The nonribosomal peptide synthetase modules contain multiple N-methyltransferase domains that catalyze the formation of N-methylated amino acid residues, contributing to the unique pharmacological properties of apratoxin A through enhanced membrane permeability and resistance to proteolytic degradation [3] [1] [4]. These N-methyltransferases exhibit amino acid-specific selectivity, with distinct domains specialized for the methylation of tyrosine, alanine, isoleucine, and proline residues [3] [1].

The AprJ module contains two distinct N-methyltransferase domains that sequentially methylate tyrosine and alanine residues, demonstrating the modular organization of methylation activities within individual nonribosomal peptide synthetase modules [3] [1]. The presence of multiple methyltransferases within a single module reflects the evolutionary optimization of these systems to minimize the number of discrete modules required while maximizing the chemical diversity of the final product [3] [1].

The methyltransferase domains collectively contribute approximately eight methyl groups to the final apratoxin A structure, representing a substantial investment in S-adenosylmethionine-derived methyl units that must be balanced against cellular methylation demands [5] [8] [9]. This extensive methylation pattern reflects the evolutionary pressure to optimize the pharmacological properties of apratoxin A, as methylated natural products typically exhibit enhanced bioavailability and target selectivity compared to their unmethylated counterparts [3] [4].

Acyl Carrier Protein Interactions

The acyl carrier protein domains distributed throughout the apratoxin biosynthetic pathway serve as the essential molecular scaffolds that facilitate substrate channeling, intermediate protection, and inter-domain communication necessary for efficient polyketide and peptide assembly [12] [13] [11] [14]. These small, highly conserved proteins undergo post-translational modification with 4'-phosphopantetheine prosthetic groups that provide the flexible thiolated arms essential for covalent intermediate attachment and transport between catalytic domains [12] [13].

The loading module AprA contains a specialized acyl carrier protein domain that must accommodate the unusual pivaloyl starter unit generated through the unprecedented methyltransferase-mediated transformations [5] [6] [11]. This acyl carrier protein exhibits structural adaptations that facilitate the binding and transport of the sterically hindered tertiary butyl-containing intermediate, demonstrating the evolutionary co-optimization of carrier protein architecture with the specialized chemistry catalyzed by associated domains [5] [6] [11].

The AprB module features an extraordinary tandem acyl carrier protein organization with three distinct acyl carrier protein domains arranged in series, representing one of the most complex carrier protein architectures identified in polyketide biosynthesis [1] [2]. This tandem arrangement is hypothesized to facilitate super-assembly formation and enhance catalytic efficiency through improved substrate channeling and reduced intermediate diffusion [1] [2].

Deletion experiments conducted on related tandem acyl carrier protein systems, such as those found in the mupirocin biosynthetic pathway, have demonstrated that individual acyl carrier protein domains contribute synergistically to overall pathway efficiency, with the removal of any single domain resulting in measurable decreases in product formation [1]. These findings suggest that the multiple acyl carrier proteins in AprB function cooperatively to optimize the complex series of reactions required for polyketide chain extension and β-branching [1].

The β-branching cassette includes the standalone AprC acyl carrier protein, which plays a specialized role in facilitating the complex series of reactions required for methyl branch installation [1] [2]. This acyl carrier protein must interact productively with the ketosynthase, HMG-CoA synthase, and enoyl-CoA hydratase enzymes that collectively catalyze the incorporation and processing of the acetyl branch unit [1] [2].

The polyketide synthase extension modules contain conventional acyl carrier protein domains that facilitate chain elongation and reduction reactions according to established mechanisms [1] [11]. However, these domains must accommodate the unique structural features present in apratoxin intermediates, including the bulky starter unit and the methyl branches introduced through the β-branching chemistry [1] [11].

The nonribosomal peptide synthetase modules employ peptidyl carrier protein domains that are structurally and mechanistically related to acyl carrier proteins but specialized for amino acid and peptide intermediate transport [15] [16] [17]. These peptidyl carrier proteins undergo the same 4'-phosphopantetheine modification but exhibit sequence and structural adaptations that optimize their interactions with condensation, adenylation, and modification domains [15] [16] [17].

The interaction between acyl carrier proteins and their associated enzymatic domains involves sophisticated molecular recognition mechanisms that ensure substrate specificity and reaction fidelity [13] [11]. These interactions are mediated by complementary surface patches that facilitate productive docking while excluding non-cognate substrates and intermediates [13] [11].

Negative stain electron microscopy studies of the AprA loading module have revealed multiple conformational states that may facilitate the individual catalytic steps of the multienzyme module [6] [11]. These conformational changes suggest that acyl carrier protein dynamics play a crucial role in orchestrating the complex series of reactions required for starter unit formation [6] [11].

The acyl carrier protein domains must also coordinate their activities with downstream modules to ensure efficient transfer of intermediates between the polyketide synthase and nonribosomal peptide synthetase portions of the pathway [1] [11]. This inter-modular communication represents a critical aspect of hybrid pathway function that has been optimized through evolutionary selection for enhanced product yields [1] [11].

Post-assembly Modification Processes

The post-assembly modification processes in apratoxin A biosynthesis encompass a remarkable series of enzymatic transformations that convert the linear biosynthetic intermediate into the mature cyclic natural product through cyclization, oxidation, and heterocycle formation reactions [18] [19] [20] [21] [22]. These modifications are essential for generating the bioactive conformation and pharmacological properties that define apratoxin as a potent anticancer agent [18] [19] [20].

The thiazoline heterocycle formation represents one of the most mechanistically intriguing post-assembly modifications, involving the cyclization of a modified cysteine residue to generate the characteristic five-membered nitrogen-sulfur heterocycle [18] [19] [20] [21]. This transformation is catalyzed by the cyclase domain present in the AprH module, which converts the cysteine-containing intermediate into the thiazoline precursor through an oxidative cyclization mechanism [3] [1] [18] [21].

The cyclase domain belongs to the family of heterocyclization domains that catalyze both peptide bond formation and subsequent cyclization of cysteine, serine, and threonine residues [16]. These domains are structurally related to condensation domains but contain specialized active site residues that facilitate the oxidative chemistry required for heterocycle formation [16]. The thiazoline ring generated through this process plays a crucial role in defining the overall conformation of apratoxin A and contributes significantly to its biological activity [18] [19] [20].

Synthetic studies have provided valuable insights into the mechanism of thiazoline formation, demonstrating that this transformation can be accomplished through various chemical approaches including intramolecular aza-Wittig reactions and dehydrative cyclization using reagents such as triphenylphosphine oxide and triflic anhydride [18] [21]. These synthetic methodologies have revealed the inherent reactivity of the cysteine-containing precursors and the thermodynamic favorability of thiazoline formation under appropriate conditions [18] [21].

The macrocyclization process that generates the final cyclic structure of apratoxin A represents a particularly challenging aspect of the biosynthesis, as the pathway lacks a conventional thioesterase domain typically responsible for product release and cyclization [1] [19] [2]. Instead, the terminal AprL module contains an unusual condensation domain that is proposed to catalyze non-canonical macrocyclization through a condensation-type mechanism [1] [2].

This proposed macrocyclization mechanism involves intramolecular nucleophilic attack of a hydroxyl group on the proline carboxylate, facilitated by the specialized condensation domain architecture present in AprL [1] [19] [2]. The absence of a thioesterase domain and the presence of this modified condensation domain represent novel evolutionary solutions for product release that expand our understanding of nonribosomal peptide synthetase termination mechanisms [1] [2].

The timing and coordination of post-assembly modifications are critical for ensuring productive cyclization and avoiding the formation of undesired side products [19] [20]. The thiazoline formation must occur prior to macrocyclization to prevent interference between these competing reactions, suggesting that the biosynthetic machinery has evolved mechanisms to control the temporal sequence of these transformations [19] [20].

Structural studies of synthetic apratoxin A analogs have revealed that the thiazoline heterocycle adopts a nearly rectangular bend conformation that plays a critical role in constraining the overall molecular architecture [20] [23]. This conformational constraint is essential for maintaining the bioactive conformation and ensuring proper interaction with cellular targets [20] [23].

The sensitivity of the thiazoline moiety to various chemical conditions has been demonstrated through synthetic studies, where the adjacent β-hydroxyl group can participate in side reactions that lead to molecular degradation [19] [20]. This sensitivity necessitates careful optimization of reaction conditions during both biosynthesis and synthetic preparation to preserve the integrity of this critical structural element [19] [20].

The post-assembly modifications collectively transform a linear, relatively flexible precursor into a rigid, conformationally constrained macrocycle that exhibits the precise three-dimensional architecture required for selective binding to the Sec61 protein translocation complex [18] [19] [22]. This transformation represents a remarkable example of how post-assembly modifications can dramatically alter the pharmacological properties of natural product scaffolds through subtle but critical structural changes [18] [19] [22].

The evolutionary optimization of these post-assembly processes reflects the selective pressure to maximize the biological activity of apratoxin A while minimizing the potential for off-target interactions that could compromise therapeutic utility [18] [19] [22]. The precise orchestration of these modifications through specialized enzymatic domains demonstrates the sophisticated biochemical capabilities that have evolved within cyanobacterial secondary metabolite pathways [1] [18] [2].

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Huang KC, Chen Z, Jiang Y, Akare S, Kolber-Simonds D, Condon K, Agoulnik S, Tendyke K, Shen Y, Wu KM, Mathieu S, Choi HW, Zhu X, Shimizu H, Kotake Y, Gerwick WH, Uenaka T, Woodall-Jappe M, Nomoto K. Apratoxin A Shows Novel Pancreas-Targeting Activity through the Binding of Sec 61. Mol Cancer Ther. 2016 Jun;15(6):1208-16. doi: 10.1158/1535-7163.MCT-15-0648. Epub 2016 Mar 29. PubMed PMID: 27196783.

3: Thornburg CC, Cowley ES, Sikorska J, Shaala LA, Ishmael JE, Youssef DT, McPhail KL. Apratoxin H and apratoxin A sulfoxide from the Red Sea cyanobacterium Moorea producens. J Nat Prod. 2013 Sep 27;76(9):1781-8. doi: 10.1021/np4004992. Epub 2013 Sep 9. PubMed PMID: 24016099; PubMed Central PMCID: PMC3969888.

4: Masuda Y, Suzuki J, Onda Y, Fujino Y, Yoshida M, Doi T. Total synthesis and conformational analysis of apratoxin C. J Org Chem. 2014 Sep 5;79(17):8000-9. doi: 10.1021/jo501130b. Epub 2014 Aug 18. PubMed PMID: 25093538.

5: Ma D, Zou B, Cai G, Hu X, Liu JO. Total synthesis of the cyclodepsipeptide apratoxin A and its analogues and assessment of their biological activities. Chemistry. 2006 Oct 10;12(29):7615-26. PubMed PMID: 16832801.

6: Chen J, Forsyth CJ. Total synthesis of the marine cyanobacterial cyclodepsipeptide apratoxin A. Proc Natl Acad Sci U S A. 2004 Aug 17;101(33):12067-72. Epub 2004 Jul 1. PubMed PMID: 15231999; PubMed Central PMCID: PMC514436.

7: Liu Y, Law BK, Luesch H. Apratoxin a reversibly inhibits the secretory pathway by preventing cotranslational translocation. Mol Pharmacol. 2009 Jul;76(1):91-104. doi: 10.1124/mol.109.056085. Epub 2009 Apr 29. PubMed PMID: 19403701.

8: Doi T, Numajiri Y, Munakata A, Takahashi T. Total synthesis of apratoxin A. Org Lett. 2006 Feb 2;8(3):531-4. PubMed PMID: 16435877.

9: Doi T, Numajiri Y, Takahashi T, Takagi M, Shin-ya K. Solid-phase total synthesis of (-)-apratoxin A and its analogues and their biological evaluation. Chem Asian J. 2011 Jan 3;6(1):180-8. doi: 10.1002/asia.201000549. PubMed PMID: 21080404.

10: Matthew S, Schupp PJ, Luesch H. Apratoxin E, a cytotoxic peptolide from a guamanian collection of the marine cyanobacterium Lyngbya bouillonii. J Nat Prod. 2008 Jun;71(6):1113-6. doi: 10.1021/np700717s. Epub 2008 May 8. PubMed PMID: 18461997.

11: Numajiri Y, Takahashi T, Doi T. Total synthesis of (-)-apratoxin A, 34-epimer, and its oxazoline analogue. Chem Asian J. 2009 Jan 5;4(1):111-25. doi: 10.1002/asia.200800365. PubMed PMID: 19034894.

12: Luesch H, Yoshida WY, Moore RE, Paul VJ, Corbett TH. Total structure determination of apratoxin A, a potent novel cytotoxin from the marine cyanobacterium Lyngbya majuscula. J Am Chem Soc. 2001 Jun 13;123(23):5418-23. PubMed PMID: 11389621.

13: Luesch H, Chanda SK, Raya RM, DeJesus PD, Orth AP, Walker JR, Izpisúa Belmonte JC, Schultz PG. A functional genomics approach to the mode of action of apratoxin A. Nat Chem Biol. 2006 Mar;2(3):158-67. Epub 2006 Feb 12. PubMed PMID: 16474387.

14: Zou B, Wei J, Cai G, Ma D. Synthesis of an oxazoline analogue of apratoxin A. Org Lett. 2003 Sep 18;5(19):3503-6. PubMed PMID: 12967310.

15: Chen J, Forsyth CJ. Total synthesis of apratoxin A. J Am Chem Soc. 2003 Jul 23;125(29):8734-5. PubMed PMID: 12862462.

16: Paatero AO, Kellosalo J, Dunyak BM, Almaliti J, Gestwicki JE, Gerwick WH, Taunton J, Paavilainen VO. Apratoxin Kills Cells by Direct Blockade of the Sec61 Protein Translocation Channel. Cell Chem Biol. 2016 May 19;23(5):561-566. doi: 10.1016/j.chembiol.2016.04.008. PubMed PMID: 27203376.

17: Serrill JD, Wan X, Hau AM, Jang HS, Coleman DJ, Indra AK, Alani AW, McPhail KL, Ishmael JE. Coibamide A, a natural lariat depsipeptide, inhibits VEGFA/VEGFR2 expression and suppresses tumor growth in glioblastoma xenografts. Invest New Drugs. 2016 Feb;34(1):24-40. doi: 10.1007/s10637-015-0303-x. Epub 2015 Nov 12. PubMed PMID: 26563191.

18: Onda Y, Masuda Y, Yoshida M, Doi T. Conformation-Based Design and Synthesis of Apratoxin A Mimetics Modified at the α,β-Unsaturated Thiazoline Moiety. J Med Chem. 2017 Aug 10;60(15):6751-6765. doi: 10.1021/acs.jmedchem.7b00833. Epub 2017 Jul 20. PubMed PMID: 28682609.

19: Gilles A, Martinez J, Cavelier F. Supported synthesis of oxoapratoxin A. J Org Chem. 2009 Jun 5;74(11):4298-304. doi: 10.1021/jo900583j. PubMed PMID: 19432410.

20: Akbari M, Sykora P, Bohr VA. Slow mitochondrial repair of 5'-AMP renders mtDNA susceptible to damage in APTX deficient cells. Sci Rep. 2015 Aug 10;5:12876. doi: 10.1038/srep12876. PubMed PMID: 26256098; PubMed Central PMCID: PMC4530458.

Explore Compound Types